7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-6,9H,7-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHRQWUXRGGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common approach involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with a boronic acid derivative under suitable conditions, such as the use of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom in the dihydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic acids
Reduction: Reduced derivatives of the dihydroisoquinoline core
Substitution: Various substituted dihydroisoquinolines
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The boronic ester group can be used to create bioconjugates and probes for biological studies.
Medicine: It has potential as a building block for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved would vary based on the biological or pharmaceutical context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Isoquinolinone Core
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
- CAS No.: 1219130-56-9 .
- Key Difference : Boronate group at position 6 instead of 5.
- Impact : Altered electronic distribution may affect reactivity in cross-coupling reactions. For example, steric hindrance or resonance effects could influence coupling efficiency .
- Pricing : 250 mg priced at €111, higher than the 7-isomer (USD 150/250mg), reflecting synthetic complexity .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one
Heterocyclic Core Variations
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one
- Structure: Quinolin-2-one core instead of isoquinolin-1-one .
- Impact: The shift in carbonyl position (C2 vs.
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Substituent Modifications
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
Comparative Data Table
Biological Activity
The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinoline family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 290.12 g/mol. The structure features a dioxaborolane moiety which is known for its stability and reactivity in organic synthesis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. It showed an IC50 value of approximately 10 μM in both cell lines, indicating moderate potency compared to standard chemotherapeutics .
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. Preliminary data suggest that the compound may act as an inhibitor of certain kinases that are crucial for tumor growth. This was supported by:
- Enzyme Inhibition Assays : The compound inhibited kinase activity with an IC50 value of 5 μM, suggesting it may interfere with signaling pathways essential for cancer cell survival .
Study 1: In Vivo Efficacy
In a recent animal study, the compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size after four weeks of treatment compared to controls:
| Treatment Group | Tumor Size (mm²) | % Reduction |
|---|---|---|
| Control | 150 ± 20 | - |
| Compound | 75 ± 15 | 50% |
This reduction indicates its potential effectiveness as a therapeutic agent .
Study 2: Toxicology Profile
A toxicological evaluation was conducted to assess the safety profile of the compound. Mice treated with varying doses showed no significant adverse effects at doses up to 50 mg/kg body weight. Blood tests indicated normal liver and kidney function, suggesting a favorable safety margin .
Q & A
Q. Table 1. Comparison of Pd Catalysts in Suzuki-Miyaura Coupling
| Catalyst | Loading (mol%) | Yield (%) | Byproducts (%) | Reference |
|---|---|---|---|---|
| PdCl₂ | 1.0 | 78 | 12 | |
| Pd(PPh₃)₄ | 0.5 | 85 | 8 | |
| Pd(OAc)₂ | 2.0 | 65 | 18 |
Q. Table 2. Stability of Boronic Ester Under Storage Conditions
| Condition | Degradation (%) at 30 Days |
|---|---|
| 25°C, open air | 98 |
| 4°C, N₂ atmosphere | 5 |
| -20°C, desiccant | 2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
